(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(2,6-difluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3S/c23-17-10-6-11-18(24)21(17)25-13-20-22(27)16-9-4-5-12-19(16)26(30(20,28)29)14-15-7-2-1-3-8-15/h1-13,25H,14H2/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFXQVDBRPGTM-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC=C4F)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=CC=C4F)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H14F2N2O3S2
- Molecular Weight : 432.46 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Antioxidant Properties
The compound has demonstrated significant antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders.
2. Antiplatelet Activity
Similar thiazine derivatives have shown significant antiplatelet effects. These properties are valuable in preventing thrombosis and related cardiovascular diseases, making them potential candidates for therapeutic applications.
3. Antimicrobial Effects
Thiazine derivatives often possess antimicrobial properties. The compound's structure suggests it may inhibit the growth of various pathogens, making it a candidate for the development of new antibiotics.
Data Table of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antioxidant | Mitigates oxidative stress; potential in cancer and cardiovascular disease prevention | |
| Antiplatelet | Prevents thrombosis; valuable for cardiovascular health | |
| Antimicrobial | Inhibits growth of bacteria and fungi; potential for antibiotic development |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of thiazine derivatives similar to this compound:
- Antioxidant Study : A study demonstrated that compounds with similar structures effectively reduced reactive oxygen species (ROS) in vitro, indicating their potential as antioxidants.
- Antiplatelet Activity : Research highlighted that certain thiazine derivatives showed significant inhibition of platelet aggregation in animal models, suggesting their utility in preventing thrombotic events.
- Antimicrobial Testing : Various thiazine derivatives were tested against a range of bacterial strains. Results indicated that these compounds exhibited notable antimicrobial activity, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
Research Findings and Implications
Key Differences in Bioactivity
- Fluorine Substitution: The 2,6-difluorophenyl group in the target compound may confer higher metabolic stability compared to non-fluorinated benzothiazinones, as seen in fluorinated drug analogs like ciprofloxacin.
Q & A
Q. What synthetic strategies are effective for constructing the benzothiazinone core in this compound?
The benzothiazinone scaffold can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, 2,4,6-trichlorotriazine is a common starting material for triazine intermediates, which are further functionalized with phenoxy or benzyl groups under controlled temperatures (−35°C to 45°C) using bases like DIPEA (diisopropylethylamine) . Key steps include optimizing stoichiometry (e.g., 1.10 equiv. of DIPEA) and reaction duration (1–7 hours) to avoid side products.
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the exocyclic double bond?
The Z-configuration of the methylene group can be confirmed using NMR to observe coupling constants and nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between protons. X-ray crystallography is definitive, as demonstrated in related benzothiazinone derivatives (e.g., 3,3-dichloro analogs) .
Q. What purification methods ensure high purity of the final compound?
Column chromatography with hexane/EtOH (1:1) or similar solvent systems is effective for isolating the target compound. Thin-layer chromatography (TLC) with ethyl acetate/n-hexane mobile phases aids in monitoring reaction progress .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis?
Yield variations often arise from incomplete substitution or side reactions during triazine functionalization. Methodological adjustments include:
- Temperature control : Lower temperatures (−35°C) favor selective substitution on triazine rings .
- Catalyst optimization : Palladium catalysts (e.g., Pd(dppf)Cl) improve coupling efficiency in cross-step reactions .
- Degassing protocols : Nitrogen purging minimizes oxidation during sensitive steps .
Q. What methodological considerations are essential when studying the compound’s stability under varying pH or temperature?
Organic degradation, as observed in wastewater matrices, suggests that continuous cooling (to slow thermal decomposition) and inert atmospheres are critical for stability studies . Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC monitoring can quantify degradation pathways.
Q. How can computational modeling enhance understanding of the compound’s bioactivity?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies with biological targets (e.g., enzymes) require accurate force-field parameterization of the difluorophenyl and benzothiazinone moieties .
Data Contradictions and Resolution
Q. How to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Discrepancies may stem from polymorphic forms or residual solvents. Standardize solubility assays using lyophilized samples and quantify results via UV-Vis spectroscopy. Reference structural analogs (e.g., 3,3-dichloro derivatives) for comparative analysis .
Q. Why do NMR spectra sometimes show unexpected peaks in synthesized batches?
Impurities often arise from incomplete purification or residual starting materials. High-resolution mass spectrometry (HRMS) and -NMR deconvolution can identify contaminants. Repetitive recrystallization from DMSO/EtOH mixtures improves purity .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
